Direct Structural Comparison: Pre-Installed Alkyl Linker Eliminates Separate Linker Acquisition and Coupling Steps
Thalidomide-5-propoxyethanamine integrates the CRBN ligand pharmacophore with a 3-(2-aminoethoxy)propyl linker in a single molecule, whereas unmodified thalidomide requires separate procurement of a heterobifunctional linker and sequential coupling steps to achieve the same functional intermediate [1]. The propoxyethanamine linker spans approximately 7 rotatable bonds from the thalidomide core to the terminal amine, providing a defined spacing vector for target protein ligand attachment .
| Evidence Dimension | Number of discrete chemical entities required to obtain a CRBN ligand with a terminal amine conjugation handle |
|---|---|
| Target Compound Data | 1 building block (Thalidomide-5-propoxyethanamine) |
| Comparator Or Baseline | Thalidomide (parent compound) + separate heterobifunctional linker |
| Quantified Difference | Requires 2 discrete chemical entities and at least 1 additional coupling step |
| Conditions | Synthetic workflow comparison; experimental context derived from standard PROTAC synthesis protocols |
Why This Matters
Reduced synthetic complexity and procurement logistics support more efficient PROTAC library generation and structure-activity relationship (SAR) exploration.
- [1] MedChemExpress. Thalidomide-5-propoxyethanamine (HY-139544). Product Technical Datasheet. View Source
